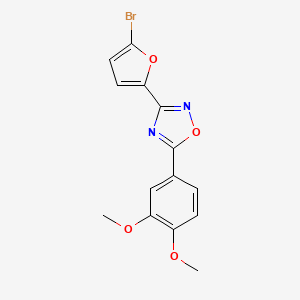
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone, also known as BPTET, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTET belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone is not fully understood. However, studies have suggested that 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone may exert its biological activities through the inhibition of various enzymes and signaling pathways. 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. In addition, 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for drug development. However, 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not well understood. Further studies are needed to determine the optimal dosage and administration route for 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone. One direction is to investigate the potential of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone and its interaction with various enzymes and signaling pathways. Further studies are also needed to determine the toxicity and pharmacokinetics of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone in vivo. Overall, 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has shown promising biological activities and has the potential to be developed into a novel therapeutic agent.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been reported in the literature. The method involves the reaction of 4-bromobenzaldehyde with 2-aminothiophenol in the presence of acetic acid to yield the intermediate 1-(4-bromophenyl)-2-(thiazol-2-ylthio)ethanone. The intermediate is then treated with hydrogen peroxide and acetic anhydride to obtain the final product, 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone.
Scientific Research Applications
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been reported to reduce the production of inflammatory cytokines and inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCYSLXIDQZKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)

![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)


![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)